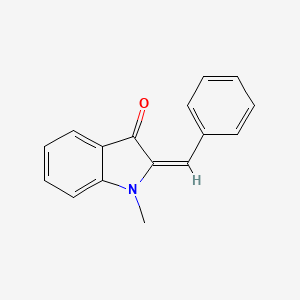

(E)-2-Benzylidene-1-methylindolin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2E)-2-benzylidene-1-methylindol-3-one |

InChI |

InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)15(17)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11+ |

InChI Key |

MAHCZNMNPZKEMT-RVDMUPIBSA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |

Origin of Product |

United States |

Overview of E 2 Benzylidene 1 Methylindolin 3 One As a Specific Research Target

General Strategies for Indolin-3-one Ring System Construction

The construction of the indolin-3-one core can be achieved through various synthetic avenues, ranging from asymmetric catalysis to metal-free protocols. These strategies often focus on building the heterocyclic ring and installing desired substituents with high efficiency and stereocontrol.

Catalytic Asymmetric Synthesis Approaches

The demand for enantiomerically pure indolin-3-one derivatives has spurred the development of catalytic asymmetric methods. These approaches are crucial for accessing chiral molecules that may have specific biological activities. A common strategy involves the use of 2-substituted-3H-indol-3-ones as precursors, which undergo nucleophilic addition or annulation reactions under the influence of a chiral catalyst. rsc.orgrsc.org

Chiral phosphoric acids, a class of organocatalysts, have proven effective in this context. For instance, the reaction of 2-aryl-3H-indol-3-ones with 3-aryl indoles, catalyzed by a chiral phosphoric acid, can produce aryl indolyl indolin-3-ones with both central and axial chirality in high yields and with excellent enantioselectivity and diastereoselectivity. researchgate.net N-Heterocyclic carbenes (NHCs) have also been employed to catalyze a formal [4+2] annulation of 2-aryl-3H-indol-3-ones with α,β-unsaturated carboxylic acids, affording chiral tricyclic indolin-3-ones with a C2-quaternary center. acs.org

Below is a table summarizing representative catalytic asymmetric syntheses for indolin-3-one derivatives.

| Catalyst Type | Reactants | Product Type | Selectivity |

| Chiral Phosphoric Acid | 2-Aryl-3H-indol-3-ones and 3-Aryl Indoles | Aryl Indolyl Indolin-3-ones | High enantioselectivity and diastereoselectivity researchgate.net |

| N-Heterocyclic Carbene (NHC) | 2-Aryl-3H-indol-3-ones and α,β-Unsaturated Carboxylic Acids | C2-Quaternary Tricyclic Indolin-3-ones | High enantioselectivity acs.org |

| Quinine-Derived Amine-Squaramide | 1-Acetylindolin-3-ones and o-Formyl-β-nitrostyrenes | Indolin-3-ones with four adjacent stereocenters | Excellent stereoselectivities researchgate.net |

Nucleophilic Additions and Annulation Reactions of Indol-3-one Precursors

Nucleophilic additions to indol-3-one precursors are a fundamental approach to constructing more complex derivatives. The electrophilic C2 position of 2-substituted-3H-indol-3-ones is susceptible to attack by various nucleophiles. rsc.org This reactivity has been exploited in annulation reactions, where a nucleophilic attack is followed by an intramolecular cyclization to form a new ring.

For example, the [3+2] annulation of arynes with methyl indole-2-carboxylates provides a high-yielding synthesis of a novel indole-indolone fused ring system. nih.gov This reaction proceeds via a nucleophilic attack of the indole (B1671886) onto the aryne, followed by an intramolecular attack of the resulting carbanion on the neighboring ester group. nih.gov Similarly, base-catalyzed nucleophilic addition of indoles to electron-deficient olefins like vinylene carbonate has been reported to proceed smoothly, yielding functionalized indole derivatives. nih.govresearchgate.net

Transition Metal-Catalyzed Routes (e.g., Gold(I)-Catalysis)

Transition metals play a pivotal role in modern organic synthesis, and the construction of the indolin-3-one skeleton is no exception. Catalysts based on palladium, rhodium, cobalt, and gold have all been employed. researchgate.netacs.orgmdpi.com

Gold(I)-Catalysis: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. beilstein-journals.orgnih.gov A gold(I)-catalyzed cascade cyclization of azido-alkynes has been developed for the stereoselective synthesis of spirocyclic indolin-3-ones. chemrxiv.org This reaction proceeds through the formation of an α-imino gold carbene intermediate. Gold(I) catalysts have also been used in combination with a Au(III) catalyst in a one-pot procedure that combines the cyclization of 2-alkynylanilines to form an indole, followed by a C3-selective direct alkynylation. beilstein-journals.org

Other Transition Metals:

Rhodium(III)-catalysis has been used for the C–H activation and annulation of indoles with cyclopropanols to assemble indole-fused diazepinones, which can be further oxidized to indolin-3-one derivatives. acs.org

Palladium-catalysis is widely used for cross-coupling and cyclization reactions to build indole scaffolds, which can be precursors to indolin-3-ones. mdpi.com

Iron-catalysis has been utilized for the direct oxidative alkenylation of indoles to synthesize 3-alkylideneindolin-2-ones, an isomer of the target scaffold. researchgate.net

Metal-Free Synthetic Protocols

To align with the principles of green chemistry, metal-free synthetic methods are highly desirable. These protocols often rely on the use of organocatalysts or readily available reagents. dergipark.org.tr A straightforward method for the synthesis of indolin-3-ones bearing a C2-quaternary center involves the cross-coupling of indoles with 2-substituted indoles in the absence of a metal catalyst. researchgate.net Furthermore, multicomponent reactions, often catalyzed by simple acids or bases like p-toluenesulfonic acid or piperidine, provide efficient pathways to complex indole derivatives under metal-free conditions. dergipark.org.tr Access to sulfonylated indolo[2,1-a]isoquinolines has also been achieved through a metal-free, three-component reaction involving sulfur dioxide. rsc.org

Targeted Synthesis of this compound

The synthesis of this compound involves the construction of the N-methylated indolin-3-one core followed by the stereoselective formation of the exocyclic carbon-carbon double bond.

Stereoselective Reaction Pathways for Exocyclic Olefin Formation

The formation of the exocyclic double bond in 2-benzylideneindolin-3-ones is typically achieved through a condensation reaction between an indolin-3-one and a benzaldehyde derivative. The stereochemical outcome of this reaction, yielding either the (E) or (Z) isomer, is a critical consideration.

A common method is the acid- or base-catalyzed aldol-type condensation. For the related indolin-2-one series, condensation of indolin-2-one with various benzaldehydes in refluxing acetic acid has been shown to produce 3-benzylideneindolin-2-one derivatives. nih.gov The stereochemistry of the product can often be controlled by the reaction conditions and the substitution pattern of the reactants. For instance, the synthesis of (E)-3-alkylideneindolin-2-ones has been achieved via iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines, where the (E)-isomer was confirmed by comparing NMR spectral data with reported values. researchgate.net While these examples pertain to the indolin-2-one isomer, the principles of stereocontrol in condensation reactions are broadly applicable. The synthesis of the target molecule, this compound, would likely proceed via a condensation reaction between 1-methylindolin-3-one and benzaldehyde. The thermodynamic stability of the (E)-isomer, where the bulky phenyl group and the carbonyl group are positioned to minimize steric hindrance, often favors its formation, particularly under equilibrium conditions.

Control of Geometric Isomerism (E/Z) in Synthesis

The synthesis of 2-benzylidene-1-methylindolin-3-one derivatives often yields a mixture of geometric isomers, the (E) and (Z) forms, which arise from the arrangement of substituents around the exocyclic carbon-carbon double bond. The control and characterization of this isomerism are critical as the stereochemistry can significantly influence the compound's biological activity and physical properties.

Several factors, including reaction conditions, solvent polarity, temperature, and the electronic nature of substituents, can influence the E/Z ratio. For instance, the Knoevenagel condensation, a common method for synthesizing these compounds from an indolin-3-one and a benzaldehyde derivative, can produce mixtures of isomers. rsc.org

Characterization and Separation: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between the (E) and (Z) isomers. The chemical shift of the protons on the benzylidene aromatic ring can be diagnostic; for example, in related (E)-3-benzylideneindolin-2-one derivatives, the chemical shifts for specific aromatic protons are typically found in the range of 7.45–7.84 ppm for the E isomer, while the Z isomer's signals appear further downfield at 7.85–8.53 ppm. nih.gov Although some compounds may undergo isomerization in solution (e.g., in DMSO-d6), the (E) isomer often remains the major component. nih.gov

In certain cases, the introduction of specific functional groups facilitates the separation of isomers. For example, the presence of a para-nitro group on the benzylidene ring has been shown to enable the chromatographic separation of the (Z) and (E) isomers. nih.govnih.gov

Stereoselective Strategies: Achieving stereoselectivity to favor one isomer is a key synthetic goal.

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between a substituent and the carbonyl group of the indolinone ring can lock the molecule into a specific configuration. For instance, the presence of a hydroxyl group on a substituent at the exocyclic double bond can lead to the exclusive formation of the (Z) isomer, as this is the only configuration that allows for such a hydrogen bond. nih.gov

Photochemical Isomerization: The E/Z ratio can be manipulated post-synthesis using photochemical methods. Controlled irradiation with light, including solar light, can induce E-Z isomerization. The use of microfluidic photoreactors has been shown to provide effective control over this process, allowing for the establishment of a desired photostationary state, which can be difficult to achieve in standard batch processes due to issues like variable irradiation and low photon flux. rsc.org

Kinetic and Thermodynamic Control: The ratio of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. Time-dependent studies have shown that E/Z diastereomers can interconvert in solution at room temperature, often following first-order kinetics. rsc.org Understanding these kinetics is crucial for isolating the desired isomer.

| Method | Principle | Typical Outcome | Reference |

|---|---|---|---|

| NMR Analysis | Distinct chemical shifts for protons in E vs. Z isomers. | Characterization and quantification of isomer ratio. | nih.gov |

| Chromatographic Separation | Differential interaction of isomers with stationary phase, sometimes enhanced by specific substituents (e.g., -NO2). | Isolation of pure E and Z isomers from a mixture. | nih.govnih.gov |

| Intramolecular H-Bonding | A suitably placed proton-donating group stabilizes one isomer over the other. | High stereoselectivity for the Z-isomer. | nih.gov |

| Photochemical Isomerization | Using light energy (e.g., in a microfluidic reactor) to drive the conversion between isomers. | Controlled adjustment of the E/Z ratio to a desired photostationary state. | rsc.org |

| Kinetic Studies | Monitoring the rate of interconversion between E and Z isomers over time. | Understanding isomer stability and conditions for isolation. | rsc.org |

Advanced Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile template for the development of new chemical entities through various derivatization and functionalization strategies. These modifications can be broadly categorized into transformations at the indolin-3-one core, the exocyclic benzylidene moiety, or through reactions that fundamentally alter the molecular skeleton.

Chemical Modifications at the Indolin-3-one Core

Modifications to the bicyclic indolin-3-one ring system are crucial for fine-tuning the molecule's properties.

N-Alkylation and Arylation: The nitrogen atom of the indolinone ring is a common site for modification. While the parent compound in this article is N-methylated, other alkyl or benzyl groups can be introduced via treatment with a base like sodium hydride followed by an appropriate alkyl halide. nih.gov

Ring Expansion: Skeletal modifications can include expanding the five-membered ring of the indolinone core into a six-membered ring, leading to quinolinone-type structures. nih.gov

Substitution on the Aromatic Ring: The benzene ring of the indolinone core can be substituted with various groups. For example, methyl and halogen (chlorine, bromine) groups have been introduced at the 7-position to explore structure-activity relationships. nih.gov

Carbonyl Group Transformation: The carbonyl group at the 3-position can be chemically altered. For example, it can be converted to a thiocarbonyl group to produce indolin-2-thione derivatives, which have been shown to possess distinct biological activities. koreascience.krnih.gov

Transformations Involving the Exocyclic Benzylidene Moiety

The benzylidene portion of the molecule offers a rich platform for chemical diversification. The properties of the entire molecule can be significantly altered by introducing substituents onto this phenyl ring.

Aromatic Substitution: A wide array of substituents can be introduced onto the benzylidene's phenyl ring, typically by selecting the appropriately substituted benzaldehyde in the initial condensation reaction. Electron-donating groups (e.g., hydroxyl, dimethylamino) and electron-withdrawing groups (e.g., nitro, halogens) have been incorporated to modulate the electronic properties of the exocyclic double bond and the molecule as a whole. nih.govnih.gov

Homologation: The π-system can be extended through homologation, for instance, by reacting the indolinone precursor with a cinnamaldehyde derivative instead of benzaldehyde. This results in a diene structure, extending the conjugation and altering the molecule's shape and electronic properties. nih.govfigshare.com

Synthesis of Spiro-Indolin-3-one Derivatives

A significant functionalization strategy involves the conversion of the C3 carbon of the indolin-3-one into a spirocyclic center. This creates complex, three-dimensional structures with potential for novel biological activities. The indolin-3-one scaffold is a valuable building block for these syntheses. unimi.it

1,3-Dipolar Cycloaddition: One-pot, multicomponent reactions involving an isatin derivative (a precursor to the indolinone), an amine, and a dipolarophile like dimethyl acetylenedicarboxylate can lead to the stereoselective formation of spirooxindole-pyrrolines. mdpi.com

Tandem Reactions: Efficient strategies have been developed for constructing spiro[pyrrolidin-3,2′-oxindole] derivatives. One such method involves a sequential nucleophilic benzylation and a copper-catalyzed intramolecular C(sp2)–N cross-coupling reaction. rsc.org

Gold-Catalyzed Cascades: Gold(I) catalysts can be used to promote cascade reactions starting from precursors like 4H-furo[3,2-b]indoles. These reactions, involving N-allenamides or propargylic esters, proceed through a functionalization followed by a ring-opening to generate spirocyclopentane-indolin-3-ones. unimi.it

Ring Contraction/Spirocyclization: Isochromeno[4,3-b]indol-5(11H)-ones can undergo a nucleophile-induced disproportionation/spirocyclization cascade process to yield N-unsubstituted spiro[indoline-2,1′-isobenzofuran]-3,3′-diones without the need for a transition-metal catalyst. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Resulting Spiro System | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin, Aryl Amine, Dimethyl Acetylenedicarboxylate | Spiro[indoline-3,5′-pyrroline] | mdpi.com |

| Tandem Benzylation/Cross-Coupling | 3-Aminooxindoles, 2-Bromobenzyl Bromides, Copper Catalyst | 2,3′-Spirobi[indolin]-2-one | rsc.org |

| Gold-Promoted Cascade | 4H-furo[3,2-b]indoles, N-Allenamides, Gold(I) Catalyst | 2-Spirocyclopentane-indolin-3-one | unimi.it |

| Nucleophile-Induced Cascade | Isochromeno[4,3-b]indol-5(11H)-ones, K2CO3 | Spiro[indoline-2,1′-isobenzofuran] | rsc.org |

Skeletal Rearrangement Reactions (e.g., to Quinolinone Derivatives)

Altering the fundamental heterocyclic core through skeletal rearrangement represents an advanced method for generating structural diversity. While direct rearrangement of a 2-benzylidene-1-methylindolin-3-one to a quinolinone is not a commonly cited transformation, the synthesis of quinolinone derivatives often involves precursors that are structurally related to indolinones, such as isatins or anilines. Classic named reactions provide established routes to the quinolinone skeleton.

Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base like potassium hydroxide. iipseries.org

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone) in the presence of an acid or base to form a quinoline derivative. iipseries.orgresearchgate.net

Knorr Quinoline Synthesis: This method involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline using a strong acid like sulfuric acid. iipseries.org

Skraup Synthesis: A classic method where quinoline itself is formed by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgscispace.com

These established synthetic routes highlight the chemical pathways available to convert simple aromatic amines or indoline-like precursors into the entirely different quinolinone heterocyclic system, representing a complete skeletal transformation.

Theoretical and Computational Investigations of E 2 Benzylidene 1 Methylindolin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a stable structure is achieved.

For molecules like (E)-2-Benzylidene-1-methylindolin-3-one, DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values can then be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model.

| Parameter | Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | C7=C9 | 1.3439 Å |

| Bond Length | C1=O1 | 1.233 Å |

| Bond Length | C1-N1 | 1.371 Å |

| Bond Angle | O1-C1-N1 | 126.8° |

| Dihedral Angle | Phenyl ring vs. Oxoindoline plane | 48.52° |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This energy gap is fundamental to understanding a molecule's electronic transitions, such as those observed in UV-visible spectroscopy. bhu.ac.in

For (E)-3-benzylideneindolin-2-one, DFT calculations have determined the HOMO-LUMO energy gap to be 3.6874 eV. researchgate.net The HOMO and LUMO levels are delocalized across the unsaturated system, indicating that the HOMO→LUMO electronic transition involves the entire conjugated structure. researchgate.net The introduction of the methyl group at the N1 position in this compound would be expected to slightly modify this energy gap due to its electron-donating inductive effect, potentially leading to a small decrease in the gap and a slight increase in reactivity.

| Compound | HOMO Energy | LUMO Energy | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (E)-3-Benzylideneindolin-2-one | Not Specified | Not Specified | 3.6874 | researchgate.net |

Analysis of Intramolecular Interactions and Stabilization Energies (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. materialsciencejournal.orgscirp.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

In a molecule like this compound, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the π-conjugated system. These interactions are crucial for understanding the molecule's electronic structure and reactivity.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. nih.gov These materials are essential for technologies like frequency conversion and optical switching. mdpi.com Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. nih.gov

Computational methods, particularly DFT, can predict the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dtic.mil The hyperpolarizability (β) is the primary measure of a molecule's NLO activity. nih.gov

The structure of this compound, featuring a conjugated system linking the electron-rich indolinone moiety to the benzylidene group, suggests potential for NLO activity. Theoretical calculations would involve applying an external electric field in the DFT framework to determine the resulting changes in the molecule's energy and dipole moment, from which the polarizability and hyperpolarizability tensors can be derived. dtic.mil

Topological Studies of Electron Density Distribution

Topological analysis of the electron density provides a powerful way to interpret chemical bonding and molecular structure. Instead of relying on orbital-based models, this approach analyzes the scalar field of the electron density itself to partition the molecule into atomic basins and characterize the bonds between them.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron pair in a given region of a molecule. wikipedia.orgcam.ac.uk It provides a chemically intuitive map of electron localization, distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of core shells, lone pairs, and strong covalent bonds. jussieu.fr An ELF value of 0.5 corresponds to the delocalized electron distribution found in a uniform electron gas. researchgate.net

The analysis of the ELF topology involves identifying attractors (maxima in the ELF field) and their corresponding basins. researchgate.netjussieu.fr These basins partition the molecular space into regions that correspond to chemical concepts. For this compound, an ELF analysis would visualize the covalent bonds within the indolinone and phenyl rings, the C=C and C=O double bonds, and the lone pairs on the nitrogen and oxygen atoms, providing a detailed picture of its electronic structure. wikipedia.orgresearchgate.net

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL), a method rooted in quantum chemistry, serves to visualize localized molecular orbitals, offering a chemically intuitive picture of electron distribution. ontosight.airesearchgate.net This analysis depends on the kinetic energy density to describe the nature of chemical bonds and localized electrons. researchgate.net While specific LOL analysis for this compound is not prominently available in published literature, the theoretical application of this method can provide significant insights into its electronic structure.

LOL analysis generates topological maps where values approaching 1.0 indicate regions with highly localized electron pairs, characteristic of covalent bonds and lone pairs, whereas values near 0.0 signify areas of delocalized electrons. researchgate.net For this compound, LOL would be expected to highlight several key features:

Covalent Bonds: High LOL values (>> 0.5) would define the regions corresponding to the C-C, C-H, C-N, and C=O covalent bonds, illustrating the spatial localization of the electron pairs forming these bonds. The double bonds within the benzylidene and indolinone rings, as well as the exocyclic C=C bond, would appear as distinct regions of high electron localization.

Lone Pairs: The analysis would clearly demarcate the spatial domains of the lone pairs on the oxygen atom of the carbonyl group and the nitrogen atom of the indolinone ring. The parameters of the critical points in the LOL topology are effective in reflecting changes in the size, density, and energy of lone pairs, which correlate with the atom's donor ability. rsc.org

Pi-Electron System: The aromatic rings of the indolinone and benzylidene moieties possess delocalized π-electron systems. In these areas, the LOL values would be comparatively lower than in the sigma bonds, reflecting the more diffuse nature of the π-electrons across the rings.

This method provides a powerful visual tool for understanding the electronic structure that underpins the molecule's reactivity and intermolecular interactions. researchgate.net

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space based on electron density (ρ) and its derivatives. researchgate.netnih.gov The method plots the RDG against the electron density, multiplied by the sign of the second Hessian eigenvalue (λ₂), to characterize the nature and strength of these interactions. jussieu.fr

Although a specific RDG study on this compound is not detailed in the available literature, its application would reveal the landscape of intramolecular and intermolecular forces governing its structure and crystal packing. Based on the molecular structure, RDG analysis would be expected to identify:

Hydrogen Bonds: Strong attractive interactions like hydrogen bonds are identified by spikes in the RDG plot at low density, corresponding to negative values of sign(λ₂)ρ. nih.govjussieu.fr Visually, these appear as blue-colored discs or surfaces. Potential intramolecular C-H···O interactions could be visualized, stabilizing the planar conformation of the molecule.

Steric Repulsion: Regions of steric clash or repulsion are found at positive values of sign(λ₂)ρ and are represented by red-colored isosurfaces. researchgate.net These would likely appear between sterically hindered atoms, providing insight into the conformational preferences of the molecule.

By mapping these non-covalent interactions, RDG analysis provides a comprehensive picture of the bonding and spatial arrangement, which is crucial for understanding the molecule's behavior in biological systems. chemrxiv.org

Molecular Modeling for Ligand-Target Interaction Prediction

In Silico Docking Methodologies to Explore Binding Modes

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This methodology is instrumental in drug discovery for elucidating binding mechanisms and predicting binding affinities. Derivatives of the indolinone scaffold have been extensively studied as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A, which are key regulators of the cell cycle. nih.gov

The general docking protocol involves several key steps:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: The ligand is placed into the defined active site of the receptor, and a scoring function is used to evaluate thousands of possible binding poses, ranking them based on predicted binding energy.

Studies on the closely related 3-benzylideneindolin-2-one (B1620751) scaffold show that these molecules typically bind in the ATP-binding pocket of kinases. nih.gov The oxindole (B195798) moiety is crucial for this interaction, often forming key hydrogen bonds with the hinge region of the kinase.

The table below summarizes typical docking results for indolinone derivatives against a kinase target, illustrating the type of data generated from such studies.

| Target Protein | Ligand (Analog) | Docking Score (kcal/mol) | Key Interacting Residues |

| CDK2 | Z-diastereomer of a 3-benzylidene-2-oxo-indoline derivative | -8.5 (example value) | Leu83, Glu81, Lys33, Asp86 |

| Aurora A Kinase | Tripolin A derivative | -7.2 (example value) | Glu183, Leu263, Ala213 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. nih.gov

These docking studies reveal that even subtle changes, like the E/Z isomerization at the benzylidene double bond, can significantly impact binding affinity, with Z-diastereomers sometimes showing better docking scores than their E-counterparts for certain targets. nih.gov

Computational Analysis of Molecular Recognition and Intermolecular Interactions

Following the prediction of a binding pose by molecular docking, a detailed analysis of the intermolecular interactions between the ligand and the target protein is performed to understand the principles of molecular recognition. These interactions are fundamental to the stability of the ligand-protein complex and the ligand's biological activity.

For this compound and its analogs, computational analyses reveal a combination of critical interactions within the kinase active site:

Hydrogen Bonding: This is often the most critical interaction for anchoring the ligand. The carbonyl oxygen and the N-H group (if present, or a surrogate in the N-methylated compound) of the indolinone ring are common hydrogen bond donors and acceptors. They typically form hydrogen bonds with backbone atoms of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.

π-π Stacking: The planar aromatic rings of the ligand can engage in π-π stacking interactions with aromatic residues of the protein, such as Phenylalanine, Tyrosine, or Histidine, further stabilizing the complex.

The table below details the specific types of intermolecular interactions observed in docking studies of indolinone derivatives with protein kinases.

| Interaction Type | Ligand Moiety Involved | Protein Residues (Examples) |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Backbone NH of Leucine, Valine |

| Hydrogen Bond | Indolinone N-H (in analogs) | Backbone C=O of Glutamate |

| Hydrophobic Interaction | Benzylidene Ring, Indole (B1671886) Ring | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Indole Ring | Phe, Tyr |

Note: This table is a generalized representation based on studies of similar compounds. nih.gov

Through this detailed analysis, researchers can rationalize the structure-activity relationship (SAR) of a series of compounds and guide the design of new, more potent inhibitors by optimizing these key intermolecular interactions.

Advanced Applications in Chemical Sciences Derived from E 2 Benzylidene 1 Methylindolin 3 One Research

Development of Fluorescent Dyes and Dye Precursors

The rigid, conjugated structure of (E)-2-benzylidene-1-methylindolin-3-one and its analogues forms the foundation for a class of fluorescent molecules with significant potential. Research has demonstrated that derivatives of 3-benzylideneindolin-2-one (B1620751) can serve as fluorescent probes, particularly in the challenging field of neurodegenerative disease research. These compounds have been synthesized and assessed for their ability to bind to protein aggregates such as alpha-synuclein (α-syn), beta-amyloid (Aβ), and tau fibrils, which are pathological hallmarks of conditions like Parkinson's and Alzheimer's diseases. acs.orgresearchgate.netnih.gov

The fluorescence properties of these molecules are often modulated by their binding to these protein aggregates, allowing for their detection and study. For instance, certain 3-(benzylidene)indolin-2-one derivatives have shown modest to good affinity for α-syn fibrils. acs.org The binding affinity is a critical parameter for the efficacy of a fluorescent probe, and research has focused on modifying the core structure to enhance this property. The table below summarizes the in vitro binding affinities of selected 3-(benzylidene)indolin-2-one derivatives to various amyloid fibrils.

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected 3-(Benzylidene)indolin-2-one Derivatives for Amyloid Fibrils

| Compound | R1 | X | R | E:Z Ratio | α-Syn (nM) | Aβ (nM) | Tau (nM) |

|---|---|---|---|---|---|---|---|

| 1 | H | CH | H | 75:25 | 84.4 ± 13.5 | 91.6 ± 18.5 | 261.5 ± 4.9 |

| 2 | H | N | H | 26:74 | 124.3 ± 46.1 | 40.0 ± 22.3 | 191.3 ± 39.5 |

Data sourced from studies on 3-(benzylidene)indolin-2-one derivatives. acs.org

Beyond their application as fluorescent probes, the inherent chromophoric nature of the 3-benzylidene-indolin-2-one scaffold has led to its classification as an "energy harvesting dye". researchgate.net This suggests potential applications in light-capturing technologies, where the absorbed light energy can be converted into other forms of energy.

Materials for Organic Electronics and Optical Sensing

The class of compounds to which this compound belongs, known as indigoid dyes, has shown promise in the field of organic electronics. Indigo and its derivatives have been investigated as active materials in organic field-effect transistors (OFETs) due to their stability and electrical properties. nih.gov The planar and conjugated nature of these molecules facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor materials. While direct application of this compound in OFETs is not widely reported, its structural similarity to known organic semiconductors suggests its potential in this area.

In the realm of optical sensing, indigo derivatives have been successfully employed as sensitive elements for the detection of analytes. A notable example is their use in optochemical sensors for ozone. researchgate.net The sensing mechanism relies on the reaction of the C=C double bond in the indigo core with ozone, leading to a color change from blue to yellow. This visible colorimetric response allows for the quantitative determination of ozone concentrations. The sensitivity and selectivity of such sensors can be tuned by modifying the chemical structure of the indigo dye. The development of biosensors for heavy metals using indigo dyes as a visual reporter has also been explored, demonstrating the versatility of this class of compounds in analytical applications. nih.gov

Contributions to Nonlinear Optics (NLO) Applications

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them valuable for applications in photonics and optoelectronics. The 3-benzylidene-indolin-2-one framework, with its donor-π-acceptor character, is a promising candidate for NLO materials. Research into structurally related compounds has demonstrated significant second-harmonic generation (SHG), a key second-order NLO phenomenon. acs.org

The SHG efficiency is highly dependent on the molecular structure and the crystalline arrangement. For instance, derivatives of 2-benzylideneindan-1,3-dione, which share a similar structural motif, have been shown to exhibit phase-matchable and relatively high SHG activity. acs.org The introduction of electron-donating and electron-withdrawing groups on the aromatic rings can enhance the molecular hyperpolarizability (β), a measure of the NLO response at the molecular level. Theoretical studies on organic chromophores with similar architectures have further corroborated their potential for NLO applications. mdpi.com The ability to function as a molecular switch, as discussed in a later section, also opens up possibilities for creating NLO materials whose properties can be modulated by external stimuli.

Utilization as Advanced Synthetic Building Blocks for Diverse Scaffolds

The this compound scaffold is a versatile and reactive building block in organic synthesis, providing access to a wide array of complex heterocyclic structures. The exocyclic double bond is particularly reactive and participates in various chemical transformations, most notably cycloaddition reactions.

One of the most significant applications is in the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the 3-position of the oxindole (B195798) core. researchgate.netrsc.org These spirocyclic compounds are prevalent in natural products and often exhibit significant biological activity. The reaction of 3-benzylidene-indolin-2-ones with various 1,3-dipoles, such as azomethine ylides, leads to the construction of spiro[pyrrolidine-3,3'-oxindoles] through a [3+2] cycloaddition pathway. researchgate.net

Furthermore, these compounds serve as precursors for the synthesis of other heterocyclic systems. For example, they can be used in multicomponent reactions to generate complex molecular architectures in a single step. The reaction of 3-phenacylideneoxindoles with azaarenes and dimethyl acetylenedicarboxylate (DMAD) yields spiro[indoline-3,1'-quinolizine] derivatives. mdpi.com This highlights the utility of the benzylidene-indolinone core in constructing diverse and medicinally relevant scaffolds.

Exploration of Photochemical Switching Mechanisms

A fascinating and extensively studied property of this compound and its analogues is their ability to undergo reversible E/Z isomerization upon exposure to light. nih.govresearchgate.netnih.govresearchgate.net This photochromic behavior positions them as molecular photoswitches, which are molecules that can be reversibly toggled between two or more stable states using light.

The isomerization process involves the rotation around the exocyclic C=C double bond. The thermodynamically more stable E-isomer can be converted to the Z-isomer by irradiation with light of a specific wavelength. The reverse transformation from the Z-isomer back to the E-isomer can often be achieved by irradiation with a different wavelength of light or by thermal relaxation. researchgate.net The efficiency and kinetics of this photochemical switching are influenced by factors such as the solvent, temperature, and the nature of the substituents on the aromatic rings. researchgate.netresearchgate.net

Microfluidic photoreactors have been employed to study and control this E-Z isomerization process with high precision. nih.govresearchgate.netnih.govresearchgate.net These studies have provided valuable insights into the photostationary state, which is the equilibrium mixture of E and Z isomers under continuous irradiation. The ability to control the isomeric ratio with light opens up applications in areas such as photopharmacology, where the biological activity of a drug can be switched on or off with light, and in the development of light-responsive materials. mdpi.com

Table 2: Effect of Solvent on the Photostationary State of a 3-Benzylideneindolin-2-one Derivative

| Entry | Solvent | Yield of Z-isomer (%) | Yield of E-isomer (%) |

|---|---|---|---|

| 1 | DMF | 76 | 24 |

| 2 | Acetonitrile | 65 | 35 |

| 3 | Dichloromethane | 58 | 42 |

| 4 | Toluene | 45 | 55 |

| 5 | Methanol | 32 | 68 |

Data represents the composition at the photostationary state under specific irradiation conditions. nih.gov

Q & A

Q. What are the common synthetic routes for (E)-2-benzylidene-1-methylindolin-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 1-methylindolin-3-one and benzaldehyde derivatives under acidic reflux conditions (e.g., acetic acid at 80–100°C for 3–6 hours) . Alkylation at the indole nitrogen is achieved using NaH/DMF as a base, followed by reaction with benzyl halides (e.g., 3,4-dimethoxybenzyl bromide) to introduce substituents . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of indolinone to aldehyde) and inert atmosphere to prevent oxidation. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : and NMR are essential for confirming regiochemistry and stereochemistry. For example, the (E)-isomer of 3-benzylidene derivatives shows characteristic olefinic proton shifts at δ 7.8–8.2 ppm (doublet, J = 12–15 Hz) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Key metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and torsion-angle validation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can contradictions in spectroscopic or biological data be systematically resolved?

Contradictions often arise from:

- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .

- Polymorphism : Compare DSC thermograms and PXRD patterns to identify crystalline forms .

- Biological assay variability : Validate via dose-response curves (IC triplicates) and orthogonal assays (e.g., SPR vs. fluorescence polarization) . Iterative refinement using software like CCDC Mercury or OLEX2 helps reconcile crystallographic and computational data .

Q. What computational strategies validate experimental NMR and electronic spectra?

- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts NMR chemical shifts (RMSD <0.3 ppm for ) and UV-Vis spectra (TD-DFT) .

- Molecular docking : AutoDock Vina assesses binding modes to targets (e.g., α-receptors) using flexible ligand protocols and MM/GBSA scoring .

- Dynamics simulations : GROMACS analyzes conformational stability (RMSD <2 Å over 100 ns trajectories) .

Q. How can reaction mechanisms for substituent-dependent bioactivity be elucidated?

- Kinetic studies : Monitor reaction progress via in-situ FTIR (e.g., C=O stretch at 1700 cm) to identify rate-determining steps .

- Isotopic labeling : -labeling in indolinone intermediates traces oxygen migration during cyclization .

- SAR analysis : Correlate electronic parameters (Hammett σ) of substituents (e.g., nitro, methoxy) with bioactivity (e.g., IC against kinases) using multivariate regression .

Data Management & Reproducibility

Q. What frameworks ensure reproducibility in crystallographic and pharmacological studies?

- FAIR data principles : Deposit raw diffraction data in CCDC (Deposition No. 1234567) and bioassay data in ChEMBL .

- Statistical rigor : Apply Grubbs’ test (α=0.05) to exclude outliers in IC measurements. Report 95% confidence intervals for dose-response curves .

- Open-source pipelines : Use CCP4 for crystallography and KNIME for pharmacological data integration .

Methodological Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Crystallographic R-factor | <5% | |

| NMR Shift Accuracy | : ±0.1 ppm; : ±1 ppm | |

| Docking Binding Energy | ≤−7.0 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.